4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate
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Description
4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate, also known as ATS, is a chemical compound that has gained attention for its potential therapeutic applications. ATS belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, ATS has been found to have a different mechanism of action and has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds incorporating the sulfamoyl moiety, akin to the sulfonamide part of 4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate, have been synthesized and evaluated for their antimicrobial potential. These heterocyclic compounds, created through reactions involving aminosulfonyl phenyl precursors, have shown promising results against both bacterial and fungal strains, highlighting the significance of sulfonamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, derivatives similar to 4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate are used in the simultaneous determination of thiols and disulfides. The application employs pre-column derivatization reagents followed by chromatography, showcasing the compound's role in enhancing detection methods for biological and chemical analyses (Toyo’oka et al., 1988).
Synthetic Chemistry Research
The synthesis of various heterocyclic compounds, leveraging the reactivity of sulfonamide and acetate derivatives, has been extensively studied. For example, the creation of thiazole, pyridone, and chromene derivatives from precursors bearing sulfonamide groups demonstrates the versatility of these compounds in synthetic organic chemistry (Takahashi & Yuda, 1996).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs present in 4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate are part of ongoing research into novel drug designs. Such compounds, particularly sulfonamide derivatives, have been explored for their potential in treating various diseases, highlighting their importance in the development of new therapeutic agents. For instance, thiosemicarbazone derivatives have been studied for their anticancer and antibacterial activities, providing insights into their pharmacokinetic mechanisms (Karthikeyan et al., 2016).
Prodrug Development
The sulfonamide group's potential in prodrug forms has been explored to improve the solubility and pharmacokinetic profiles of drugs. Research into water-soluble amino acid derivatives of N-methylsulfonamides as possible prodrugs underscores the utility of sulfonamide derivatives in enhancing drug delivery and efficacy (Larsen et al., 1988).
properties
IUPAC Name |
[4-[acetyl(thiophen-2-ylsulfonyl)amino]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-10(16)15(22(18,19)14-4-3-9-21-14)12-5-7-13(8-6-12)20-11(2)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYGYVBTXWYKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate |
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